

Spectroscopic Profile of (+)-Di-p-toluoyl-D-tartaric acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ditoluoyltartaric acid, (+)-*

Cat. No.: B020832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral resolving agent, (+)-Di-p-toluoyl-D-tartaric acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this important compound in research and pharmaceutical development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of (+)-Di-p-toluoyl-D-tartaric acid.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.9	d	Aromatic (ortho to C=O)
~7.2	d	Aromatic (meta to C=O)
~5.9	s	Methine (CH-O)
~2.4	s	Methyl (CH ₃)
~11.0 - 13.0	br s	Carboxylic Acid (COOH)

Solvent: CDCl_3 . Data is estimated based on typical values for similar structures and available spectral previews. Actual values may vary.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~168	Carboxylic Acid (COOH)
~165	Ester (C=O)
~145	Aromatic (quaternary, C- CH_3)
~130	Aromatic (CH, ortho to C=O)
~129	Aromatic (CH, meta to C=O)
~126	Aromatic (quaternary, C-C=O)
~72	Methine (CH-O)
~22	Methyl (CH ₃)

Solvent: CDCl_3 . Data is estimated based on typical values for similar structures and available spectral previews. Actual values may vary.

Table 3: IR Spectroscopic Data (ATR-FTIR)

Wavenumber (cm^{-1})	Intensity	Assignment
~3000-3300	Broad	O-H stretch (Carboxylic Acid)
~2920	Medium	C-H stretch (Aromatic)
~1720	Strong	C=O stretch (Ester)
~1690	Strong	C=O stretch (Carboxylic Acid)
~1610, 1510	Medium	C=C stretch (Aromatic)
~1270	Strong	C-O stretch (Ester)
~1180, 1110	Strong	C-O stretch (Carboxylic Acid/Ester)

Data is interpreted from typical spectral ranges for the functional groups present.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Possible Fragment
386	Low	[M] ⁺ (Molecular Ion)
267	Moderate	[M - C ₇ H ₇ O ₂] ⁺
119	High	[C ₈ H ₇ O] ⁺ (p-toluoyl cation)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

Fragmentation patterns are predicted based on the structure and common fragmentation pathways in EI-MS.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of (+)-Di-p-toluoyl-D-tartaric acid.

Methodology:

- Sample Preparation: A sample of approximately 5-10 mg of (+)-Di-p-toluoyl-D-tartaric acid is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.

- A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
- Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to acquire the ^{13}C NMR spectrum.
 - A wider spectral width (e.g., 0-200 ppm) is set.
 - A significantly larger number of scans is required due to the low natural abundance of ^{13}C .
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

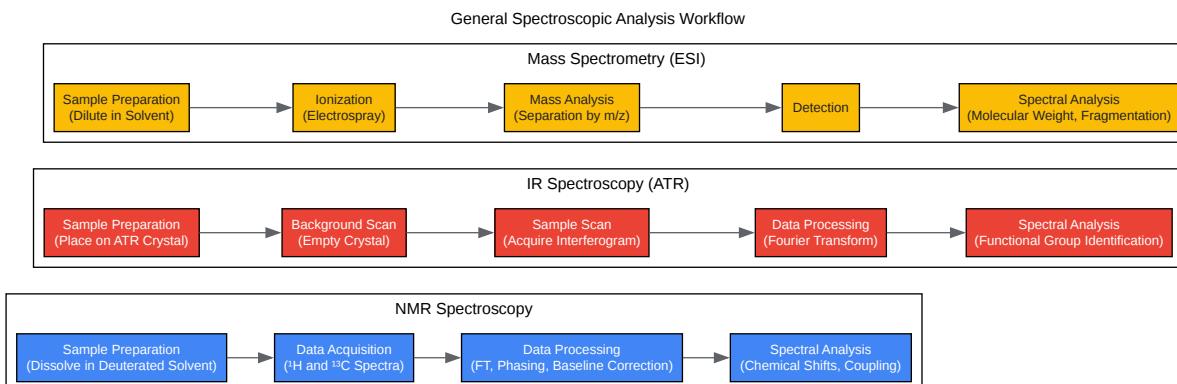
Objective: To identify the functional groups present in (+)-Di-p-toluoyl-D-tartaric acid.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid (+)-Di-p-toluoyl-D-tartaric acid is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition:
 - The sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure good signal.
 - The IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .

- Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of (+)-Di-p-toluoyl-D-tartaric acid.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation: A dilute solution of (+)-Di-p-toluoyl-D-tartaric acid is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
- Instrumentation: A mass spectrometer equipped with an ESI source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, generating a fine spray of charged droplets.
- Desolvation and Ion Formation: A heated drying gas (e.g., nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions (e.g., $[M+H]^+$ or $[M-H]^-$).
- Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: General workflows for NMR, IR, and MS analyses.

This guide serves as a comprehensive resource for understanding the key spectroscopic characteristics of (+)-Di-p-toluoyl-D-tartaric acid. The provided data and protocols are essential for its accurate identification and application in various scientific endeavors.

- To cite this document: BenchChem. [Spectroscopic Profile of (+)-Di-p-toluoyl-D-tartaric acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020832#spectroscopic-data-nmr-ir-ms-of-di-p-toluoyl-d-tartaric-acid\]](https://www.benchchem.com/product/b020832#spectroscopic-data-nmr-ir-ms-of-di-p-toluoyl-d-tartaric-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com